1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Medicinal Chemistry Kinase Inhibitor Design SAR

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 954226-92-7) is a synthetic small molecule with the formula C10H13ClN4O and a molecular weight of 240.69 g/mol. It belongs to the piperazinylpyrimidine class, which is widely explored as a core scaffold for designing selective protein kinase inhibitors.

Molecular Formula C10H13ClN4O
Molecular Weight 240.69 g/mol
CAS No. 954226-92-7
Cat. No. B3039040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one
CAS954226-92-7
Molecular FormulaC10H13ClN4O
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)9-2-3-12-10(11)13-9/h2-3H,4-7H2,1H3
InChIKeyWAIIGUJGWCEXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 954226-92-7): A N-Acetyl-2-Chloropyrimidine-Piperazine Scaffold for Kinase-Targeted Library Design


1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 954226-92-7) is a synthetic small molecule with the formula C10H13ClN4O and a molecular weight of 240.69 g/mol . It belongs to the piperazinylpyrimidine class, which is widely explored as a core scaffold for designing selective protein kinase inhibitors [1]. This compound features an N-acetyl group at the terminal piperazine nitrogen, distinguishing it from other piperazinylpyrimidine intermediates. While compounds in this class, such as PF-4708671, have demonstrated specific S6K1 inhibitory activity (Ki=20 nM), , no equivalent quantitative binding or cellular activity data is publicly available for this specific compound.

The Risk of Interchanging 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one with Other Piperazinylpyrimidine Analogs


Generic substitution within the piperazinylpyrimidine class is unsupported without explicit evidence. The biological activity of this scaffold is exquisitely sensitive to the nature and position of substituents on both the pyrimidine ring and the terminal piperazine nitrogen [1]. For example, related analogs show divergent selectivity: compound 4 in the Shallal series selectively binds mutant KIT and PDGFRA kinases, while compound 15 acts as a potent growth inhibitor of MDA-MB-468 cells, and PF-4708671 achieves 400-fold selectivity for S6K1 over S6K2 [2]. The 2-chloro substitution on the pyrimidine ring of CAS 954226-92-7, combined with its specific N-acetyl group, generates a unique chemical environment that will dictate its distinct binding and reactivity profile. Using an alternative, such as a Boc-protected piperazine or a non-chlorinated pyrimidine, could result in complete loss of the desired activity for which the scaffold is being procured.

Evidence Scarcity Report: The Absence of Quantitative Head-to-Head Data for 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one


Structural and Physicochemical Differentiation from a Common Synthetic Intermediate

The target compound contains an N-acetyl group (MW contribution: 43.05 Da) and a 2-chloropyrimidine ring, whereas the closely related synthetic intermediate tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-88-0) contains an N-Boc protecting group (MW contribution: 101.13 Da) . This results in a molecular weight difference of 58.08 Da and a significant difference in lipophilicity (predicted XLogP3 of ~0.5 for the target compound versus ~1.3 for the Boc-protected analog). The absence of the acid-labile Boc group in the target compound makes it a more stable intermediate for reactions under acidic conditions .

Medicinal Chemistry Kinase Inhibitor Design SAR

Kinase Selectivity Profile Inference from the Piperazinylpyrimidine Class

A landmark study on piperazinylpyrimidine derivatives demonstrated that subtle structural changes drive profound differences in kinase selectivity. Compound 4 from that study selectively binds to mutant KIT and PDGFRA over wild-type isoforms, while the S6K1 inhibitor PF-4708671 (which also contains a piperazinyl-pyrimidine core) exhibits a Ki of 20 nM for S6K1 with 400-fold selectivity over the closely related S6K2 . The target compound, CAS 954226-92-7, shares the core scaffold but differs in its peripheral substitutions. No direct profiling data exists for this specific compound [1].

Oncology Research Kinase Profiling Chemical Biology

NCI-60 Antiproliferative Activity: A Critical Gap for This Compound

Piperazinylpyrimidine analogs such as compounds 4, 15, and 16 from the Shallal & Russu series were profiled across the NCI-60 cell line panel, showing selective cytostatic activity against triple-negative breast cancer cells (MDA-MB-468). These data allowed the identification of compound 15 as a potent growth inhibitor of this cell line [1]. In contrast, the specific target compound, CAS 954226-92-7, has not been screened in the NCI-60 panel or any other publicly available antiproliferative assay. Its cellular activity remains unknown [2].

Anticancer Drug Screening Phenotypic Assays NCI-60 Panel

Legitimate Procurement Scenarios for 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 954226-92-7)


Fragment-Based Drug Discovery (FBDD) Core for Kinase Targets

Given its low molecular weight (240.69 Da) and the N-acetyl-2-chloropyrimidine-piperazine scaffold, this compound is ideally suited as a starting fragment for FBDD campaigns targeting ATP-binding sites. As demonstrated by the development of PF-4708671, the piperazinylpyrimidine core can achieve nanomolar affinity and high selectivity for specific kinases, but this requires extensive structure-guided optimization with validated structure-activity relationship (SAR) data [1].

Chemical Probe Synthesis with a Reactive Chlorine Handle

The 2-chloropyrimidine moiety is a crucial reactive handle for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions to elaborate the core. Unlike Boc-protected intermediates, the N-acetyl group is stable under acidic conditions, offering distinct advantages in multi-step synthetic routes where orthogonal protecting group strategies are required [2].

Selectivity Profiling of Mutant vs. Wild-Type Kinases

Related piperazinylpyrimidines have demonstrated the ability to selectively target oncogenic mutant kinases (e.g., KIT, PDGFRA) over their wild-type counterparts [3]. If the research goal is to discover mutant-selective inhibitors for drug-resistant cancers, this compound serves as an uncharacterized but rationally designed entry point for a new SAR series, though the absence of any baseline activity data for this exact compound necessitates a full primary screening investment.

Preparation of N-Acetyl Piperazine-Containing PROTACs or Molecular Glues

The N-acetyl group provides a metabolically stable terminus compared to a free piperazine, and the chloro-pyrimidine can be derivatized to introduce a linker for PROTAC (Proteolysis Targeting Chimera) design. The molecular framework aligns with ligands used to recruit E3 ligases or target proteins, though, as with all other scenarios, initial target engagement studies for this specific compound are non-existent and must be performed by the end-user [4].

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